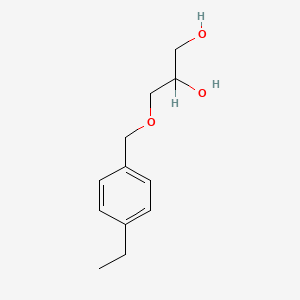

3-(p-Ethylbenzyloxy)-1,2-propanediol

Descripción

3-(p-Ethylbenzyloxy)-1,2-propanediol is a derivative of 1,2-propanediol (propylene glycol), a versatile diol with industrial applications in solvents, antifreeze, food additives (E1520), and pharmaceuticals . The compound features a p-ethylbenzyloxy group (-OCH₂C₆H₄C₂H₅) attached to the 3-position of the 1,2-propanediol backbone, enhancing its lipophilicity compared to unmodified 1,2-propanediol. This structural modification likely expands its utility in hydrophobic formulations or as a chemical intermediate. Its molecular formula is C₁₂H₁₈O₃, with an InChIKey of DILZDMWFWNCRNK-UHFFFAOYSA-N .

Propiedades

Número CAS |

63834-85-5 |

|---|---|

Fórmula molecular |

C12H18O3 |

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

3-[(4-ethylphenyl)methoxy]propane-1,2-diol |

InChI |

InChI=1S/C12H18O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h3-6,12-14H,2,7-9H2,1H3 |

Clave InChI |

DILZDMWFWNCRNK-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)COCC(CO)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Ethylbenzyloxy)-1,2-propanediol typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of ethers like 3-(p-Ethylbenzyloxy)-1,2-propanediol may involve the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes.

Análisis De Reacciones Químicas

Types of Reactions

3-(p-Ethylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The ether group can be cleaved by strong acids like HI or HBr, resulting in the formation of alcohols and alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

Substitution: Acidic cleavage of ethers often involves reagents like HI or HBr under reflux conditions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Alcohols and alkyl halides.

Aplicaciones Científicas De Investigación

3-(p-Ethylbenzyloxy)-1,2-propanediol has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(p-Ethylbenzyloxy)-1,2-propanediol involves its interaction with molecular targets through its ether and hydroxyl groups. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Structural Analogs

The following table compares 3-(p-Ethylbenzyloxy)-1,2-propanediol with structurally related 1,2-propanediol derivatives:

Key Observations :

- Lipophilicity: The p-ethylbenzyloxy group increases hydrophobicity compared to polar derivatives like 3-(diethylamino)-1,2-propanediol, making it suitable for non-aqueous systems .

- Thermal Stability: Derivatives like 3-(4-chlorophenoxy)-1,2-propanediol exhibit higher melting points (78–82°C) than unmodified 1,2-propanediol (-60°C freezing point), suggesting stronger intermolecular forces due to aromatic substituents .

Physicochemical and Functional Comparisons

- Dipole Moments and Solubility : While direct data for 3-(p-ethylbenzyloxy)-1,2-propanediol is unavailable, studies on similar diols (e.g., 1,2-propanediol vs. glycerol) indicate that substituents influence dipole moments and hydrogen-bonding capacity. For instance, glycerol’s higher dipole moment (2.6 D) compared to 1,2-propanediol (1.9 D) correlates with its superior hydrophilicity . The p-ethylbenzyloxy group likely reduces solubility in water, aligning with its lipophilic nature.

- Synthetic Pathways : 1,2-propanediol is biosynthesized via glycerol dehydrogenation in engineered E. coli (titer: 5.6 g/L) . Analogous derivatives like 3-(p-ethylbenzyloxy)-1,2-propanediol may require additional functionalization steps, such as etherification of 1,2-propanediol with p-ethylbenzyl halides.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.